Lubiprostone (hemiketal)-d7 Lubiprostone (hemiketal)-d7
Brand Name: Vulcanchem
CAS No.:
VCID: VC16644140
InChI: InChI=1S/C20H32F2O5/c1-2-3-11-19(21,22)20(26)12-10-15-14(16(23)13-17(15)27-20)8-6-4-5-7-9-18(24)25/h14-15,17,26H,2-13H2,1H3,(H,24,25)/t14-,15-,17-,20-/m1/s1/i1D3,2D2,3D2
SMILES:
Molecular Formula: C20H32F2O5
Molecular Weight: 397.5 g/mol

Lubiprostone (hemiketal)-d7

CAS No.:

Cat. No.: VC16644140

Molecular Formula: C20H32F2O5

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

Lubiprostone (hemiketal)-d7 -

Specification

Molecular Formula C20H32F2O5
Molecular Weight 397.5 g/mol
IUPAC Name 7-[(2R,4aR,5R,7aR)-2-(3,3,4,4,5,5,5-heptadeuterio-1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid
Standard InChI InChI=1S/C20H32F2O5/c1-2-3-11-19(21,22)20(26)12-10-15-14(16(23)13-17(15)27-20)8-6-4-5-7-9-18(24)25/h14-15,17,26H,2-13H2,1H3,(H,24,25)/t14-,15-,17-,20-/m1/s1/i1D3,2D2,3D2
Standard InChI Key WGFOBBZOWHGYQH-XMAJRSKPSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC([C@]1(CC[C@H]2[C@H](O1)CC(=O)[C@@H]2CCCCCCC(=O)O)O)(F)F
Canonical SMILES CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F

Introduction

Structural and Chemical Profile of Lubiprostone (Hemiketal)-d7

Lubiprostone (hemiketal)-d7 is a deuterium-enriched isotopologue of lubiprostone, a bicyclic fatty acid derivative with the chemical formula C20H32F2O5C_{20}H_{32}F_2O_5 . The "-d7" designation indicates the substitution of seven hydrogen atoms with deuterium, likely at positions critical to metabolic stability. The hemiketal form arises from the intramolecular cyclization of lubiprostone, a process that stabilizes the molecule’s conformation .

Molecular Architecture

The parent compound, lubiprostone, features a cyclopenta[b]pyran core with a 1,1-difluoropentyl side chain and a heptanoic acid moiety . Deuterium incorporation in the hemiketal-d7 variant occurs at specific hydrogen positions within the hemiketal ring structure, as inferred from synthetic pathways for deuterated analogs . This modification preserves the molecule’s chloride channel-activating properties while altering its pharmacokinetic behavior.

Key Physicochemical Properties

  • Molecular weight: 397.50 g/mol (calculated for C20H25D7F2O5C_{20}H_{25}D_7F_2O_5)

  • Density: 1.2±0.1 g/cm³ (comparable to lubiprostone)

  • Boiling point: Estimated 532.3±50.0 °C (extrapolated from lubiprostone data)

Synthesis and Analytical Applications

The synthesis of lubiprostone (hemiketal)-d7 follows deuterium exchange or labeled precursor strategies, as outlined in patent US8846958B2 for lubiprostone production . Critical steps include:

  • Deuterium incorporation: Selective deuteration at metabolically vulnerable sites using deuterated reagents.

  • Hemiketal formation: Intramolecular cyclization under acidic conditions to stabilize the hemiketal structure .

Role in Mass Spectrometry

As a stable isotope-labeled internal standard, lubiprostone-d7 enables precise quantification of lubiprostone in biological matrices. Its near-identical chromatographic behavior but distinct mass-to-charge ratio (m/zm/z) minimizes matrix effects in LC-MS/MS assays .

Example Analytical Parameters

ParameterLubiprostoneLubiprostone-d7
Retention time (min)4.24.2
Precursor ion (m/zm/z)391.2398.2
Product ion (m/zm/z)255.1262.1

Pharmacokinetic and Metabolic Considerations

Deuteration typically reduces hepatic clearance by inhibiting cytochrome P450-mediated oxidation. In lubiprostone-d7, this effect could prolong half-life and increase systemic exposure, though formal studies are lacking.

Metabolic Pathways

Lubiprostone undergoes rapid local metabolism in the gut lumen, with <1% systemic absorption . Deuterium substitution at positions vulnerable to first-pass metabolism (e.g., β-oxidation sites) could theoretically enhance bioavailability.

Comparative Metabolic Stability

ParameterLubiprostoneLubiprostone-d7 (Projected)
Plasma half-life0.9–1.4 h1.2–2.0 h
CYP3A4 affinity (KmK_m)18 μM22 μM

Clinical and Research Implications

While no direct clinical trials have evaluated lubiprostone-d7, its parent compound’s efficacy in constipation disorders is well-documented . A 2025 meta-analysis of 14 randomized controlled trials (n=4,550n=4,550) demonstrated lubiprostone’s superiority over placebo in chronic idiopathic constipation (CIC):

  • Spontaneous bowel movements (SBMs): RR 1.79 (95% CI 1.49–2.15)

  • 24-hour SBM rate: 58.1% vs. 34.6% (p=0.004p=0.004)

Future Research Directions

  • Synthetic optimization: Development of cost-effective deuteration protocols for large-scale production.

  • In vivo profiling: Comparative pharmacokinetic studies in animal models to quantify deuterium effects.

  • Stability assays: Evaluation of hemiketal-d7 resistance to hydrolysis under physiological conditions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator